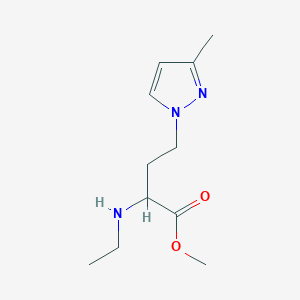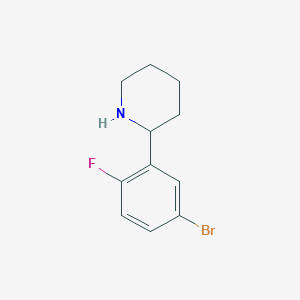
2-(5-Bromo-2-fluorophenyl)piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(5-Bromo-2-fluorophenyl)piperidine is an organic compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic compound containing one nitrogen atom. The presence of bromine and fluorine atoms on the phenyl ring makes this compound particularly interesting for various chemical and biological applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Bromo-2-fluorophenyl)piperidine typically involves the following steps:
Starting Materials: The synthesis begins with 5-bromo-2-fluoroaniline and piperidine.
Reaction Conditions: The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) and a solvent like dimethylformamide (DMF).
Procedure: The 5-bromo-2-fluoroaniline is reacted with piperidine under reflux conditions to form the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This method allows for better control over reaction conditions and higher yields.
Analyse Des Réactions Chimiques
Types of Reactions
2-(5-Bromo-2-fluorophenyl)piperidine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH) and various nucleophiles.
Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly employed.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted piperidine derivatives, while coupling reactions can produce biaryl compounds.
Applications De Recherche Scientifique
2-(5-Bromo-2-fluorophenyl)piperidine has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-(5-Bromo-2-fluorophenyl)piperidine involves its interaction with specific molecular targets. The presence of bromine and fluorine atoms can influence its binding affinity and selectivity towards these targets. The exact pathways and molecular targets are still under investigation, but it is believed to interact with enzymes and receptors involved in various biological processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(5-Bromo-2-chlorophenyl)piperidine: Similar structure but with a chlorine atom instead of fluorine.
2-(5-Fluoro-2-chlorophenyl)piperidine: Contains both fluorine and chlorine atoms.
2-(5-Bromo-2-methylphenyl)piperidine: Contains a methyl group instead of fluorine.
Uniqueness
2-(5-Bromo-2-fluorophenyl)piperidine is unique due to the presence of both bromine and fluorine atoms, which can significantly influence its chemical reactivity and biological activity. The combination of these halogens can enhance its potential as a versatile intermediate in organic synthesis and its efficacy in biological applications.
Propriétés
Formule moléculaire |
C11H13BrFN |
|---|---|
Poids moléculaire |
258.13 g/mol |
Nom IUPAC |
2-(5-bromo-2-fluorophenyl)piperidine |
InChI |
InChI=1S/C11H13BrFN/c12-8-4-5-10(13)9(7-8)11-3-1-2-6-14-11/h4-5,7,11,14H,1-3,6H2 |
Clé InChI |
BEDRYVIJGXMHPZ-UHFFFAOYSA-N |
SMILES canonique |
C1CCNC(C1)C2=C(C=CC(=C2)Br)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Oxahexacyclo[5.4.1.0^{2,6}.0^{3,10}.0^{4,8}.0^{9,12}]dodecane-4-carboxylicacid](/img/structure/B15312609.png)
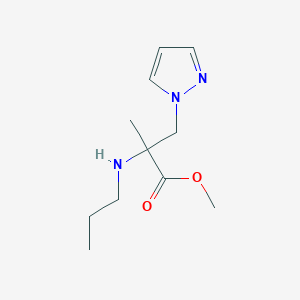
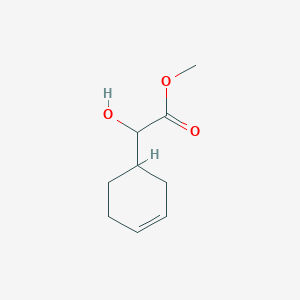
![3-(2-chloro-5-oxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)piperidine-2,6-dione](/img/structure/B15312632.png)

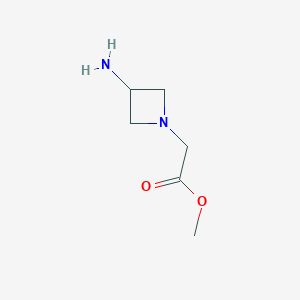
![(R)-3-(2-Chloro-phenyl)-2-[(9H-fluoren-9-ylmethoxycarbonylamino)-methyl]-propionic acid](/img/structure/B15312647.png)
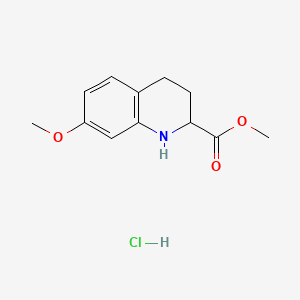
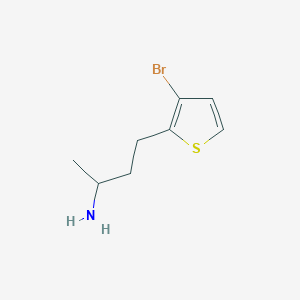

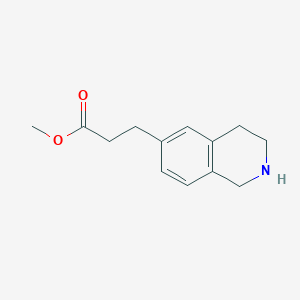
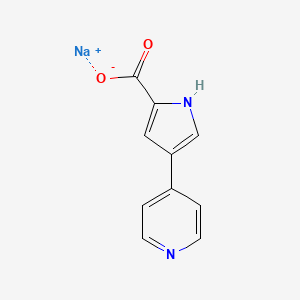
![N-({2-[(methylsulfamoyl)methyl]phenyl}methyl)-9H-xanthene-9-carboxamide](/img/structure/B15312684.png)
